molecular formula C12H20OSi B14253206 (4-Methoxy-2,5-dimethylphenyl)(trimethyl)silane CAS No. 188412-58-0

(4-Methoxy-2,5-dimethylphenyl)(trimethyl)silane

Cat. No.: B14253206
CAS No.: 188412-58-0
M. Wt: 208.37 g/mol
InChI Key: ZTTKYRZWKCZLGN-UHFFFAOYSA-N
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Description

(4-Methoxy-2,5-dimethylphenyl)(trimethyl)silane is an organosilicon compound with the molecular formula C12H20OSi. It is characterized by the presence of a methoxy group, two methyl groups, and a trimethylsilyl group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-2,5-dimethylphenyl)(trimethyl)silane typically involves the reaction of 4-methoxy-2,5-dimethylphenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

4-Methoxy-2,5-dimethylphenol+Trimethylsilyl chlorideThis compound+HCl\text{4-Methoxy-2,5-dimethylphenol} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Methoxy-2,5-dimethylphenol+Trimethylsilyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-2,5-dimethylphenyl)(trimethyl)silane undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as halides (e.g., NaCl, KBr) or organometallic reagents (e.g., Grignard reagents) are employed.

Major Products

    Oxidation: Formation of 4-methoxy-2,5-dimethylbenzaldehyde or 4-methoxy-2,5-dimethylbenzoic acid.

    Reduction: Formation of 4-methoxy-2,5-dimethylcyclohexane.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Methoxy-2,5-dimethylphenyl)(trimethyl)silane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in the study of reaction mechanisms involving silicon-containing compounds.

    Biology: Investigated for its potential use in the modification of biomolecules to enhance their stability and functionality.

    Medicine: Explored for its potential as a drug delivery agent due to its ability to modify the pharmacokinetic properties of therapeutic compounds.

    Industry: Utilized in the production of specialty polymers and materials with unique properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (4-Methoxy-2,5-dimethylphenyl)(trimethyl)silane involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group for hydroxyl and amino functionalities, preventing unwanted side reactions during chemical synthesis. Additionally, the compound can participate in hydrosilylation reactions, where it adds across double bonds in alkenes and alkynes, forming new carbon-silicon bonds.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)(trimethyl)silane
  • (4-Methoxy-2,5-dimethylphenoxy)(trimethyl)silane
  • (4-Methoxy-2,5-dimethylphenyl)dimethylsilane

Uniqueness

(4-Methoxy-2,5-dimethylphenyl)(trimethyl)silane is unique due to the presence of both methoxy and dimethyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. The trimethylsilyl group provides steric hindrance and electronic effects that can be leveraged in various synthetic applications.

Properties

CAS No.

188412-58-0

Molecular Formula

C12H20OSi

Molecular Weight

208.37 g/mol

IUPAC Name

(4-methoxy-2,5-dimethylphenyl)-trimethylsilane

InChI

InChI=1S/C12H20OSi/c1-9-8-12(14(4,5)6)10(2)7-11(9)13-3/h7-8H,1-6H3

InChI Key

ZTTKYRZWKCZLGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[Si](C)(C)C)C)OC

Origin of Product

United States

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